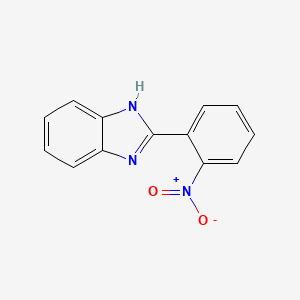

2-(2-Nitrophenyl)-1H-benzimidazole

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-nitrophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)12-8-4-1-5-9(12)13-14-10-6-2-3-7-11(10)15-13/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPPXVVTXDVWAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176579 | |

| Record name | 1H-Benzimidazole, 2-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2208-58-4 | |

| Record name | 2-(2′-Nitrophenyl)benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 2-(2-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 2-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Foundation: Significance of the Benzimidazole Scaffold in Heterocyclic Chemistry

The benzimidazole (B57391) scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a cornerstone in the field of heterocyclic chemistry and medicinal chemistry. benthamdirect.comnih.govresearchgate.net Its structural resemblance to purine, a key component of DNA, allows benzimidazole derivatives to readily interact with various biological macromolecules. acs.org This inherent bio-isosterism is a primary reason for the broad spectrum of pharmacological activities associated with this scaffold. benthamdirect.comnih.govresearchgate.net

Benzimidazoles are recognized as a "privileged scaffold" because their structure can be readily modified at various positions, leading to a diverse library of compounds with a wide array of biological functions. acs.orgijpsjournal.com These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.netnih.govekb.egresearchgate.net The stability and high bioavailability of the benzimidazole ring further enhance its appeal as a core structure in drug discovery and development. benthamdirect.com A number of clinically approved drugs, such as the anticancer agents bendamustine (B91647) and selumetinib, feature the benzimidazole core, underscoring its therapeutic importance. acs.orgmdpi.com

The Modulator: Role of the 2 Nitrophenyl Moiety

The position of the nitro group is crucial. For instance, in some molecular frameworks, a nitro group at the ortho position has been shown to enhance specific biological activities. mdpi.com In the context of 2-(2-Nitrophenyl)-1H-benzimidazole, the 2-nitrophenyl substituent has been identified as a key structural feature for certain biological activities, such as the inhibition of HIV-1 reverse transcriptase in some derivative series. researchgate.net The nitro group's presence can also introduce specific interactions with biological targets, potentially leading to enhanced potency or a different mechanism of action. nih.govnih.gov Furthermore, the nitroaromatic moiety can be a precursor for the synthesis of other functional groups, offering a versatile handle for further chemical modifications.

The Horizon: Current Research Landscape and Emerging Trends

Optimized Condensation Reactions

The foundational method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. ias.ac.in For the target compound, this specifically involves the reaction between o-phenylenediamine and 2-nitrobenzaldehyde (B1664092). This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the stable benzimidazole ring. nih.gov The development of optimized condensation reactions has been a significant focus of research, aiming to improve yields and reduce reaction times. researchgate.net

The primary reactants for the synthesis of this compound are o-phenylenediamine (OPD) and 2-nitrobenzaldehyde. nih.gov The reaction involves the condensation of the amino groups of OPD with the carbonyl group of the aldehyde. nih.gov Various analogues of both reactants can be used to produce a library of substituted benzimidazole derivatives. The nature of the substituents on either the o-phenylenediamine or the benzaldehyde (B42025) can influence the electronic properties and reactivity of the molecules, affecting reaction rates and yields. ias.ac.in For instance, the reaction of o-phenylenediamines with a range of substituted aromatic aldehydes is a common strategy to generate diverse benzimidazole derivatives. chemmethod.comnih.gov The synthesis generally begins with the formation of a Schiff base from the condensation of OPD and an aldehyde, which then cyclizes to form the final product. nih.gov

The efficiency of benzimidazole synthesis is often enhanced by the use of catalysts. A wide array of catalysts, including Lewis acids, have been employed to facilitate the condensation reaction under milder conditions. dergipark.org.tr These catalysts activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the diamine. rhhz.net

Protic ionic liquids have emerged as effective and environmentally friendly catalysts for organic synthesis. In the context of benzimidazole formation, ionic liquids such as [BMIM]HSO4 have been used to catalyze the reaction between o-phenylenediamine and aromatic aldehydes. ijpdd.org This method offers a greener alternative, often leading to high yields of 2-substituted benzimidazoles. ijpdd.org The use of ionic liquids can simplify the reaction procedure and facilitate catalyst recycling.

Solid acid catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and often lower toxicity, aligning with green chemistry principles. mdpi.comrsc.org

C-SO3H (Sulfonic acid-functionalized carbon): Polymeric-based solid acids like [PVP-SO3H]HSO4 have been shown to be efficient catalysts for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes. rsc.org These reactions can be performed in ethanol at room temperature or under solvent-free conditions at elevated temperatures, providing excellent yields. rsc.org Similarly, sulfonic acid functionalized nano-porous ZnO (ZnO@SO3H@Tropine) has been utilized, offering high yields and short reaction times. nih.govrsc.org

Bismuth Nitrate: Bismuth (III) compounds, particularly bismuth nitrate (Bi(NO3)3), are attractive catalysts due to their low toxicity, low cost, and stability. daneshyari.com Bismuth nitrate has been proven to be a mild and efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and a variety of aldehydes, including 4-nitrobenzaldehyde. rhhz.netdaneshyari.com The reaction proceeds with quantitative yields at room temperature. rhhz.net The proposed mechanism involves the activation of the aldehyde's carbonyl carbon through hydrogen bonding with the catalyst, facilitating the subsequent attack by the diamine. rhhz.net

Zinc Boron Nitride (Zn-BNT): A novel zinc-based boron nitride (Zn-BNT) material has been developed as a highly effective catalyst for the synthesis of 2-aryl benzimidazoles. nih.govresearchgate.netnih.gov The reaction between o-phenylenediamine and various aromatic aldehydes is carried out under microwave irradiation in the presence of the Zn-BNT catalyst, resulting in excellent yields (82-97%) in a very short time (15 minutes). nih.govresearchgate.net A key advantage of this catalyst is its reusability; it can be recovered and reused up to eight times with only a minimal loss of activity. nih.govresearchgate.net

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Bismuth Nitrate (10 mol%) | o-Phenylenediamine, 4-Nitrobenzaldehyde | Ethanol, Room Temp, 60 min | 94% | rhhz.net |

| Zinc Boron Nitride (Zn-BNT) | o-Phenylenediamine, Benzaldehyde | Acetonitrile, MW, 140°C, 15 min | 97% | nih.gov |

| [PVP-SO3H]HSO4 | o-Phenylenediamine, Aldehyde | Solvent-free, 80°C | Excellent | rsc.org |

| ZnO@SO3H@Tropine (30 mg) | 2-Aminobenzimidazole, Aldehyde, Malononitrile | Solvent-free, 120°C | 95-99% | nih.gov |

Microwave-assisted organic synthesis has become a popular technique for accelerating chemical reactions. arkat-usa.orgpharmainfo.in For the synthesis of benzimidazole derivatives, microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), higher yields, and cleaner reaction profiles. chemmethod.comarkat-usa.orgmdpi.comnih.govresearchgate.net The combination of microwave heating with solvent-free conditions further enhances the green credentials of the synthesis. preprints.org For example, the synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives saw reaction times drop from 6-12 hours with conventional heating to just 10-15 minutes using microwaves, with a corresponding yield increase of 6 to 17%. nih.gov

| Compound Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 2,6-disubstituted 1H-benzimidazoles | Conventional (Reflux) | 12-24 h | 75-93% | nih.gov |

| Microwave-Assisted | 20-60 min | 90-99% | ||

| 2-(substituted phenyl)benzimidazoles | Conventional (Thermal) | 4 h | 83% | researchgate.net |

| Microwave-Assisted | 46 s | 88% |

The design of synthetic routes for this compound and its analogues increasingly incorporates the principles of green chemistry to minimize environmental impact. chemmethod.comdaneshyari.com These principles focus on preventing waste, maximizing atom economy, using safer solvents and catalysts, and improving energy efficiency. youtube.com

Key green approaches in benzimidazole synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol is a common strategy. ias.ac.inbeilstein-journals.orgnih.gov Some protocols have successfully used water as the sole solvent. acs.orgpcbiochemres.com

Solvent-Free Conditions: Many modern syntheses are performed under solvent-free or solid-state reaction conditions, which completely eliminate solvent waste. chemmethod.commdpi.comacs.orgumich.edu This is often achieved by grinding the reactants together or by using microwave irradiation without a solvent. rsc.orgpreprints.org

Catalyst Reusability: The use of heterogeneous solid acid catalysts like zinc boron nitride (Zn-BNT) or copper(II)-loaded alginate hydrogel beads allows for easy recovery and reuse of the catalyst for multiple reaction cycles, reducing waste and cost. nih.govresearchgate.netnih.gov

Waste Prevention: The development of one-pot synthesis protocols, where reactants are converted to the final product in a single vessel without isolating intermediates, minimizes waste generation and simplifies the procedure. nih.govrhhz.net

Catalytic Approaches in Benzimidazole Formation

Post-Synthetic Functionalization and Derivatization Strategies

Post-synthetic modification of the pre-formed this compound core is a versatile approach to introduce a wide array of functional groups. These modifications can be targeted at the N-H of the imidazole (B134444) ring or at various positions on the benzimidazole and nitrophenyl rings, often requiring pre-functionalization with amenable groups like halogens.

N-Substitution on the Benzimidazole Ring

The nitrogen atom of the benzimidazole ring is a common site for functionalization, with N-alkylation being a frequently employed strategy. acs.org This modification can enhance the lipophilicity of the molecule, which can be crucial for its biological activity. acs.org

A general method for N-alkylation involves the reaction of 2-(substituted phenyl)-1H-benzimidazole derivatives with alkyl bromides. researchgate.net For instance, the reaction of this compound with C3–C10 alkyl bromides in the presence of a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate and a base such as aqueous potassium hydroxide affords the corresponding N-alkylated products. researchgate.net Another approach utilizes potassium carbonate as the base for the reaction with substituted halides, which can be performed under conventional heating or microwave irradiation to improve yields and reduce reaction times. nih.govnih.gov For example, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been synthesized by reacting the parent benzimidazole with substituted halides using potassium carbonate. nih.gov Microwave-assisted methods have been shown to increase reaction yields by 3 to 22% and significantly shorten reaction times from 12–24 hours to 20–60 minutes. nih.govnih.gov

In a specific example, the synthesis of ethyl [2-(3-nitrophenyl)-1H-benzimidazole-1-yl] acetate is achieved through the nucleophilic substitution of ethyl chloroacetate on the nitrogen of 2-(3-nitrophenyl)-1H-benzimidazole in the presence of a 4N NaOH solution in methanol. proquest.com

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference(s) |

| This compound | C3–C10 alkyl bromides | Tetrabutylammonium hydrogen sulfate, 30% aq. KOH | N-alkylated 2-(2-nitrophenyl)-1H-benzimidazoles | researchgate.net |

| 6-substituted 1H-benzimidazole | Substituted halides | K2CO3, conventional heating or microwave | N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | nih.govnih.gov |

| 2-(3-nitrophenyl)-1H-benzimidazole | Ethyl chloroacetate | 4N NaOH, methanol | Ethyl [2-(3-nitrophenyl)-1H-benzimidazole-1-yl] acetate | proquest.com |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse aryl and amino substituents onto the this compound framework. sigmaaldrich.comnih.gov These reactions typically require the presence of a halogen atom on the benzimidazole or nitrophenyl ring.

The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds between aryl halides and aryl boronic acids. researchgate.netnih.govarkat-usa.org This reaction has been successfully applied to the functionalization of benzimidazole derivatives. researchgate.netnih.gov For instance, the challenging functionalization of the 5(6)-position of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole has been achieved via Suzuki-Miyaura coupling with various aryl boronic acids. researchgate.net The use of a PdCl2/(SPhos) catalytic system under microwave-assisted conditions has proven effective for coupling a wide range of (hetero)aryl boronic acids with 2-iodobenzimidazole intermediates. researchgate.netarkat-usa.org

In a notable application, the Suzuki-Miyaura reaction was used to prepare 3-aryl-1,2,4-benzotriazine 1,4-dioxides from 3-halo-1,2,4-benzotriazine 1-oxide precursors, highlighting the utility of this method for related heterocyclic systems. nih.gov The reaction of aryl halides with boronic acids in the presence of a palladium catalyst like Pd(OAc)2 and a ligand such as PCy3 or SPhos can afford the coupled products in reasonable yields. nih.gov

| Substrate | Coupling Partner | Catalyst System | Product | Reference(s) |

| 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole | Aryl boronic acids | Pd-catalyst | 5(6)-aryl-2-(2-nitrophenyl)-1H-benzimidazoles | researchgate.net |

| 1-(cyclohexyl/cyclopentyl)-2-iodobenzimidazole | (hetero)aryl boronic acids | PdCl2/(SPhos), Cs2CO3, microwave | 1-(cyclohexyl/cyclopentyl)-2-(hetero)aryl-benzimidazoles | researchgate.netarkat-usa.org |

| 3-halo-1,2,4-benzotriazine 1-oxide | Aryl boronic acids | Pd(OAc)2, PCy3 or SPhos | 3-aryl-1,2,4-benzotriazine 1,4-dioxides | nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone in medicinal chemistry for the synthesis of aryl amines. wikipedia.org The scope of the Buchwald-Hartwig amination has been significantly expanded through the development of various generations of catalyst systems, allowing for the coupling of a wide range of amines and aryl coupling partners under mild conditions. wikipedia.org

In the context of benzimidazole synthesis, the Buchwald-Hartwig amination has been employed for the functionalization of halo-substituted benzimidazoles. For example, the amination of N-protected-5-bromo-2-nitrophenyl-benzimidazole with sulfonylanilines has been achieved with yields up to 81%. researchgate.net The choice of ligand is critical, with bulky electron-rich phosphines like XPhos often providing superior results. researchgate.net The reaction conditions, including the solvent and base, also play a significant role in the reaction's success. researchgate.net For instance, the coupling of a benzyl-protected benzimidazole with 4-(methylsulfonyl)aniline showed that dioxane was a better solvent than toluene, and the combination of Pd(OAc)2 with XPhos was the most effective catalyst system. researchgate.net

| Substrate | Amine | Catalyst System | Product | Reference(s) |

| N-protected-5-bromo-2-nitrophenyl-benzimidazole | Sulfonylanilines | Pd-catalyst | N-protected-5-(sulfonylamino)-2-nitrophenyl-benzimidazole | researchgate.net |

| Benzyl protected 5-bromo-benzimidazole | 4-(methylsulfonyl)aniline | Pd(OAc)2/XPhos, Cs2CO3, dioxane | Coupled amine product | researchgate.net |

| 2- or 4-bromo-estrone 3-methyl ether | Aniline | Pd(OAc)2/X-Phos, KOt-Bu | 2- or 4-anilino-estrone 3-methyl ether | beilstein-journals.org |

Intramolecular Cyclization and Rearrangement Processes

Intramolecular cyclization reactions of appropriately substituted this compound derivatives can lead to the formation of novel fused heterocyclic systems. A key transformation in this category is the reductive cyclization of the nitro group. For example, the reduction of the nitro group to an amino group can be followed by an intramolecular cyclization to form tetracyclic structures.

A notable example is the Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes. rsc.org This one-pot reaction proceeds through the reduction of the nitro group, followed by condensation with an aldehyde and subsequent cyclization to yield 5,6-dihydrobenzo wikipedia.orgprinceton.eduimidazo[1,2-c]quinazolines. rsc.org Another approach involves an electrochemically driven reductive cyclization of o-nitroanilines, which proceeds through a tandem process of nitro reduction, C(sp3)–H amination, and condensation to form 1,2-fused benzimidazoles. researchgate.netrsc.org

Rearrangement processes can also lead to novel benzimidazole derivatives. For example, the reaction of 4-phenyl-1,5-benzodiazepine-2-thione with DMF-DMA can lead to a 2-methoxy-1-(1-phenylvinyl)-benzimidazole through a thermal 1,3-sigmatropic rearrangement. researchgate.net

Tandem Reaction Sequences in 2-Nitrophenylbenzimidazole Synthesis

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a highly efficient strategy for the synthesis of complex molecules from simple precursors. princeton.edu In the context of this compound synthesis, tandem reactions can streamline the construction of the core structure and its subsequent functionalization.

One such example is the synthesis of 2-(4-aminophenyl)-1H-benzimidazole through a two-step tandem process. researchgate.net This involves a Lewis acid-catalyzed condensation followed by a palladium-catalyzed hydrogenation. researchgate.net Another powerful tandem approach is the Zn/H2O-mediated reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo wikipedia.orgprinceton.eduimidazo[1,2-c]quinazolines, as mentioned previously. rsc.org This reaction combines reduction, condensation, and cyclization in a single, environmentally friendly pot. rsc.org

Furthermore, cobalt-catalyzed three-component reactions involving N-isocyaniminotriphenylphosphorane, diazo compounds, and carboxylic acids have been developed for the synthesis of 2,5-substituted 1,3,4-oxadiazoles. nih.gov This type of tandem reaction, involving carbene transfer, addition, and intramolecular aza-Wittig reaction, showcases the potential for developing novel multi-component strategies for heterocycle synthesis. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of complex organic structures from first principles.

Geometry Optimization and Conformational Analysis (DFT)

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy state of the molecule. For a molecule like this compound, a key aspect of its structure is the dihedral angle between the benzimidazole and the nitrophenyl rings. This rotation determines the degree of planarity and conjugation between the two ring systems.

DFT methods, such as B3LYP, are commonly paired with basis sets like 6-31G or 6-311G to perform these optimizations. For analogous benzimidazole derivatives, studies have shown that the calculated geometrical parameters are typically in good agreement with experimental data from X-ray crystallography. The optimization process would identify the most stable conformer of this compound, which is crucial for all subsequent calculations.

| Parameter | Bond/Angle | Typical Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length (Å) | C-N (imidazole) | 1.38 - 1.39 Å |

| C=N (imidazole) | 1.30 - 1.37 Å | |

| C-C (inter-ring) | 1.47 - 1.49 Å | |

| Bond Angle (˚) | C-N-C (imidazole) | ~105 - 106° |

| N-C-N (imidazole) | ~113° |

| Dihedral Angle (˚) | Phenyl-Benzimidazole | Varies with substitution |

Vibrational Frequency Analysis and Spectroscopic Correlations

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of a C-H bond, the bending of a ring, or the characteristic stretches of the nitro (NO₂) group.

By comparing the theoretical spectrum with experimentally obtained data, one can validate the accuracy of the computational model and assign the observed spectral bands to specific molecular motions. For this compound, key vibrational modes of interest would include the N-H stretch of the imidazole ring, the aromatic C-H stretches, and the symmetric and asymmetric stretches of the NO₂ group.

Electronic Structure and Excited State Calculations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for investigating the electronic transitions of a molecule, which are responsible for its absorption of UV-visible light. These calculations provide insights into the excited states, allowing for the prediction and interpretation of the electronic absorption spectrum. The analysis reveals the nature of the transitions, such as π-π* or n-π* transitions, and which parts of the molecule are involved.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that helps characterize the chemical reactivity, kinetic stability, and optical properties of a molecule.

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. For nitro-aromatic compounds, the electron-withdrawing nitro group typically lowers the energy of the LUMO, which can result in a smaller energy gap compared to the unsubstituted parent compound. The distribution of the HOMO and LUMO across the molecular structure indicates the regions most involved in electron donation and acceptance, respectively.

Table 2: Frontier Molecular Orbital Energies (Illustrative for a Nitroaromatic Benzimidazole) (Note: This table is illustrative of typical data obtained for related compounds.)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.5 to -5.5 |

| E(LUMO) | -2.5 to -1.5 |

| ΔE (HOMO-LUMO Gap) | 3.0 to 4.0 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It plots the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In an MEP map, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are favorable for nucleophilic attack. For this compound, the MEP map would likely show strong negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the imidazole ring, indicating these are sites for electrophilic interaction. The hydrogen on the imidazole nitrogen (N-H) would be a site of positive potential.

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and orbital-orbital interactions, quantifying their stabilizing effects. This analysis can reveal hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals.

Theoretical NMR Chemical Shift Prediction

Computational methods, specifically the Gauge-Including Atomic Orbital (GIAO) method using Density Functional Theory (DFT), have been employed to predict the 1H, 13C, and 15N NMR chemical shifts of benzimidazole derivatives. nih.gov These theoretical calculations are instrumental in the unambiguous assignment of NMR signals, especially in cases where tautomerism can lead to averaged signals in solution. nih.gov

For NH-benzimidazoles, fast proton exchange between the nitrogen atoms can make certain pairs of carbon and hydrogen atoms chemically equivalent, simplifying the NMR spectrum. nih.gov However, in the solid state or in specific solvents, this tautomerism can be "blocked," leading to more complex spectra where each atom gives a distinct signal. nih.gov Theoretical predictions help in assigning these distinct signals to the correct atomic positions (e.g., C4 vs. C7, C5 vs. C6, and C3a vs. C7a). nih.gov

While specific calculated NMR data for this compound is not detailed in the provided search results, the general methodology involves calculating the magnetic shielding tensors for the molecule in its optimized geometry. These values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.

A study on related benzimidazole derivatives demonstrated the use of 1D and 2D NMR techniques, including COSY, HMQC, and HMBC, to fully assign proton and carbon signals. ugm.ac.id Such experimental data, when compared with theoretical predictions, provides a powerful tool for structural elucidation.

Table 1: General Approach for Theoretical NMR Chemical Shift Prediction

| Step | Description |

| 1. Geometry Optimization | The 3D structure of this compound is optimized using a quantum chemical method (e.g., DFT). |

| 2. GIAO Calculation | The magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N) are calculated using the GIAO method. |

| 3. Chemical Shift Calculation | The calculated shielding tensors are converted to chemical shifts (δ, in ppm) by referencing them to the calculated shielding of a standard (e.g., TMS). |

| 4. Comparison with Experiment | The predicted chemical shifts are compared with experimental NMR data for validation and signal assignment. |

This table outlines the general workflow for theoretical NMR prediction and is not based on specific experimental data for this compound from the search results.

Molecular Modeling for Biological Interactions

Molecular modeling techniques are pivotal in exploring the potential of this compound and its derivatives as therapeutic agents by simulating their interactions with biological targets.

Pharmacophore modeling is a computational strategy used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For benzimidazole derivatives, these models are crucial for designing new compounds with enhanced affinity for specific biological targets. researchgate.net

A pharmacophore model for inhibitors of Escherichia coli DNA Gyrase B was developed, highlighting that 2,5(6)-substituted benzimidazole derivatives possess key hydrogen bond donor and acceptor groups necessary for efficient interaction with this bacterial enzyme. researchgate.net While this study did not specifically focus on the 2-(2-nitrophenyl) substituent, it underscores the importance of the benzimidazole scaffold in creating targeted inhibitors. The development of such models typically involves aligning a set of active compounds and abstracting the common chemical features that are critical for binding to the receptor's active site.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is extensively used to understand the interactions of benzimidazole derivatives with various biological targets.

HIV-1 Reverse Transcriptase (RT):

Derivatives of this compound have been investigated as potential non-nucleoside inhibitors (NNRTIs) of HIV-1 Reverse Transcriptase. scienceopen.comresearchgate.net Molecular docking studies suggest that these compounds can adopt a "butterfly-like" conformation within the non-nucleoside binding pocket of the enzyme. scienceopen.comresearchgate.net The 2-nitrophenyl group at the C-2 position has been identified as an important structural feature for this biological activity. scienceopen.comresearchgate.net

Docking experiments with 1-benzoyl-2-(2-nitrophenyl)-1H-benzimidazole derivatives indicated that the benzoyl moiety occupies a hydrophobic region defined by amino acid residues such as Tyr181, Tyr188, and Trp229. scienceopen.comresearchgate.net A good correlation between the calculated binding free energies from docking studies and the experimental inhibitory activities supports the reliability of the predicted binding modes. nih.gov

Table 2: Key Residues in HIV-1 RT Binding Pocket for Benzimidazole Derivatives

| Amino Acid Residue | Type of Interaction | Reference |

| Tyr181 | Hydrophobic | scienceopen.comresearchgate.net |

| Tyr188 | Hydrophobic | scienceopen.comresearchgate.net |

| Trp229 | Hydrophobic | scienceopen.comresearchgate.net |

This table is based on docking studies of 1-benzoyl-2-(2-nitrophenyl)-1H-benzimidazole derivatives. scienceopen.comresearchgate.net

DNA Gyrase B:

Computer-aided drug design and subsequent docking studies have identified 2,5(6)-substituted benzimidazole derivatives as promising inhibitors of E. coli DNA Gyrase B. researchgate.net These molecules possess essential hydrogen bond donor and acceptor groups that facilitate effective interactions with this bacterial target. researchgate.net While a specific docking study for this compound with DNA Gyrase B was not found, the general principle of benzimidazole derivatives targeting this enzyme is established.

The interaction of benzimidazole compounds with DNA has been shown to occur through different modes, including intercalation and groove binding, depending on the structure and size of the molecule. nih.gov

A study on the interaction of this compound (NB) with double-stranded (dsDNA) and single-stranded DNA (ssDNA) revealed that the interaction is primarily electrostatic at a pH of 7.4, especially at low ionic strength. nih.gov The presence of the nitro group in the molecule allows for its electrochemical reduction, and this signal decreases and shifts upon the addition of DNA, indicating an interaction. nih.gov Under low ionic strength conditions, a binding constant (K) of 8.22 x 10⁴ M⁻¹ was determined for the interaction of NB with dsDNA. nih.gov Interestingly, this compound was found to interact with DNA even at high salt concentrations, a property not observed for its N-benzoyl derivative. nih.gov

Table 3: Binding Data for this compound with dsDNA

| Parameter | Value | Conditions | Reference |

| Binding Constant (K) | 8.22 x 10⁴ M⁻¹ | Low ionic strength, pH 7.4 | nih.gov |

| Interaction Mode | Electrostatic | Low ionic strength | nih.gov |

Coordination Chemistry and Catalytic Applications of 2 2 Nitrophenyl 1h Benzimidazole As a Ligand

Ligand Design and Coordination Modes

The design of 2-(2-nitrophenyl)-1H-benzimidazole as a ligand is centered around its potential to act as a chelating agent, binding to metal ions through multiple coordination sites. This chelation leads to the formation of stable, often colorful, metal complexes.

The nitro group (–NO2) is a potent electron-withdrawing substituent that significantly influences the electronic properties of the benzimidazole (B57391) ring. nih.govsvedbergopen.com This electron-withdrawing nature enhances the acidity of the imine proton in the benzimidazole moiety and can stabilize the entire molecule through inductive and resonance effects. nih.govresearchgate.net This stabilization is crucial for the formation of stable metal-ligand bonds. nih.gov The presence of the nitro group can also modulate the biological and catalytic activity of the resulting metal complexes. nih.govresearchgate.net Furthermore, the nitro group's influence on the electronic environment of the metal center can render the complexes more reactive in various chemical processes, leading to enhanced catalytic activity. nih.govresearchgate.net

Benzimidazole and its derivatives are well-known for their ability to form stable coordination compounds with transition metal ions. researchgate.net this compound can act as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the benzimidazole ring. nih.gov This chelation results in the formation of stable ring structures with the metal ion. nih.govresearchgate.net The ability of this ligand to form chelate rings with metal ions leads to the formation of stable and often highly colored complexes. nih.gov The coordination of 2-substituted benzimidazoles can lead to various metal-ligand coordination modes, sometimes favoring the formation of a six-membered ring that includes the metal ion within a planar delocalized system. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound can be achieved through direct complexation or via the cyclization of a Schiff base precursor already coordinated to a metal ion.

This compound forms stable complexes with a range of transition metals. researchgate.netnih.gov For instance, complexes with copper(II) and zinc(II) have been synthesized and studied. nih.gov The synthesis of these complexes typically involves reacting the benzimidazole ligand with a corresponding metal salt in a suitable solvent. nih.gov The resulting metal complexes are often characterized by various spectroscopic techniques, including IR, 1H NMR, and UV-Vis spectroscopy, as well as elemental analysis and mass spectrometry to confirm their structure and composition. nih.govnih.govscholarsresearchlibrary.com

Table 1: Examples of Metal Complexes with Benzimidazole Derivatives

| Metal Ion | Ligand | Resulting Complex Property/Application |

|---|---|---|

| Co(II), Cu(II), Ni(II), Fe(II) | 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | Significant in vitro antibacterial and antifungal activities. nih.gov |

| Zn(II), Cr(III), Mn(II) | Schiff base from (1H-benzimidazole-2-yl)methanamine & 2-hydroxynaphthaldehyde | Promising anticancer and antimicrobial activities. nih.gov |

An important synthetic route to this compound and its metal complexes involves the use of a Schiff base precursor. nih.govnih.gov This precursor, often N-(2-nitrobenzylidene)benzene-1,2-diamine, is synthesized through the condensation of o-phenylenediamine (B120857) with 2-nitrobenzaldehyde (B1664092). researchgate.netnih.gov The Schiff base itself can act as a ligand, forming complexes with metal ions. nih.gov The subsequent cyclization of this coordinated Schiff base, typically promoted by heat and acid catalysis, leads to the formation of the this compound metal complex. nih.gov This method allows for the synthesis of the final complex in a controlled manner.

Catalytic Performance of this compound Metal Complexes

Metal complexes of benzimidazole derivatives are recognized for their catalytic prowess in various organic reactions. nih.govresearchgate.netnih.gov The unique structure of the this compound ligand allows it to stabilize metal centers that can effectively catalyze a range of chemical transformations. nih.gov For example, palladium-benzimidazole complexes have been successfully employed as catalysts in C-C coupling reactions, which are fundamental in organic synthesis. nih.gov Furthermore, copper-benzimidazole complexes have shown utility as catalysts in oxidation reactions, such as the conversion of alcohols to aldehydes and ketones. nih.gov The catalytic activity of these complexes is often enhanced by the electronic influence of the nitro group on the metal center. nih.govresearchgate.net These complexes are valued for their high efficiency and selectivity, often functioning under mild reaction conditions. nih.gov

Application in Organic Transformation Processes

The benzimidazole framework is a cornerstone in the development of catalysts for various organic reactions. Metal complexes derived from benzimidazole ligands are known to catalyze a wide array of organic transformations. For instance, copper-benzimidazole complexes have been effectively used in oxidation reactions, such as the conversion of alcohols to aldehydes and ketones. nih.gov The catalytic prowess of these complexes stems from the ability to fine-tune the electronic and steric environment around the metal center by modifying the substituents on the benzimidazole ring. nih.gov

While the broader class of substituted benzimidazoles has seen use in catalysis, specific, detailed research on the application of this compound in organic transformations is not extensively documented in publicly available literature. However, the general principles of benzimidazole-based catalysis suggest its potential. The electron-withdrawing nature of the nitro group in the ortho position of the phenyl ring can modulate the electron density at the coordinating nitrogen atoms of the imidazole (B134444) ring, which in turn influences the catalytic activity of its corresponding metal complexes. nih.gov

Studies on related isomers, such as 2-(4-nitrophenyl)-1H-benzimidazole, show that their metal complexes are recognized as essential for various catalytic processes, underscoring the potential of nitro-substituted benzimidazole ligands in this field. nih.govnih.gov For example, the synthesis of 2-phenyl-1H-benzo[d]imidazole has been achieved via the hydrogenative coupling of 2-nitroaniline (B44862) and benzaldehyde (B42025) using cobalt nanoparticles as a catalyst. researchgate.net Furthermore, titanium-based mediators have been employed in the electrochemical reduction of nitrophenyl compounds to facilitate intramolecular cyclization, forming benzimidazole derivatives. acs.org These examples highlight the reactivity of the nitrophenyl group and the catalytic utility of the benzimidazole core, providing a basis for the potential applications of this compound in similar transformations.

Table 1: Examples of Catalytic Applications of Related Benzimidazole Derivatives

| Transformation | Catalyst/System | Benzimidazole Derivative | Reference |

|---|---|---|---|

| Oxidation of Alcohols | Copper Complexes | General Benzimidazoles | nih.gov |

| Hydrogenative Coupling | Cobalt Nanoparticles | Formed in-situ from 2-nitroaniline | researchgate.net |

| Electrochemical Cyclization | Titanium-based Mediator | N-(2-nitro-4-R-phenyl)pyridinium salts | acs.org |

Potential in Polymerization Reactions

Metal complexes featuring benzimidazole-based ligands are also investigated for their role in polymerization reactions. The stability and catalytic activity of these complexes make them suitable candidates for initiating or controlling polymerization processes. nih.govnih.gov Research on the related compound, 2-(4-nitrophenyl)-1H-benzimidazole, has indicated that its metal complexes are valuable for polymerization reactions. nih.govnih.gov The structural and electronic properties conferred by the electron-withdrawing nitro group are considered significant in this context. nih.gov

Although direct studies detailing the use of this compound in polymerization are limited, the established activity of its isomer suggests a strong potential. The coordination of this ligand to a metal center could yield a catalyst with specific properties conducive to polymerization, influenced by the unique steric and electronic effects of the ortho-nitro substituent.

Biomimetic and Structural Modeling Studies

The design of synthetic molecules that mimic the structure and function of active sites in biological systems is a key area of chemical research. rsc.org This biomimetic approach provides fundamental insights into the mechanisms of metalloenzymes and can lead to the development of new, efficient catalysts. rsc.org

Replicating Active Site Structures (e.g., Photosystem II Manganese Cluster)

The oxygen-evolving complex (OEC) in Photosystem II (PSII) is a critical biological catalyst responsible for the oxidation of water, a process powered by sunlight. core.ac.uk This complex contains a unique Mn₄CaO₅ cluster. core.ac.uk Significant research has been dedicated to synthesizing model compounds that replicate the structure and function of this manganese cluster to better understand its mechanism.

While the benzimidazole scaffold is of interest for such modeling studies, research into replicating the PSII manganese cluster has specifically utilized 2-(2-hydroxyphenyl)-1H-benzimidazole , not this compound. nih.gov A hybrid compound formed between 2-(2-hydroxyphenyl)-1H-benzimidazole and manganese oxide has been synthesized and characterized as a promising structural model for the manganese cluster and its interaction with key amino acid residues, tyrosine-161 and histidine-190, in PSII. nih.gov

The choice of the hydroxyphenyl derivative over the nitrophenyl one is crucial. The hydroxyl group (-OH) in the ortho position can be deprotonated to form a phenolate-oxygen donor atom. This, along with the nitrogen atoms of the benzimidazole ring, allows the ligand to chelate to the manganese center, mimicking the coordination environment provided by amino acid residues in the natural enzyme. The nitro group (-NO₂) in this compound does not provide a similar coordinating site, making it less suitable for this specific biomimetic application.

Therefore, while this compound is a valuable ligand in coordination chemistry, its structural features are not optimal for modeling the active site of the Photosystem II manganese cluster, for which the analogous hydroxyphenyl compound has shown significant promise.

Table 2: Comparison of Ligands for PSII Manganese Cluster Modeling

| Compound | Relevant Functional Group | Suitability for PSII Modeling | Reason |

|---|---|---|---|

| This compound | -NO₂ (Nitro) | Not reported/Unsuitable | The nitro group is non-coordinating in this context. |

| 2-(2-Hydroxyphenyl)-1H-benzimidazole | -OH (Hydroxyl) | Promising Model | The deprotonated hydroxyl group provides a key oxygen donor site for chelation to manganese. nih.gov |

Chemical Reactivity and Reaction Mechanism Elucidation

Nitro Group Reactivity

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the phenyl ring to which it is attached, making it susceptible to specific types of reactions.

Nucleophilic Aromatic Substitution (SNA r) of the Nitro Group

The benzimidazole (B57391) moiety acts as an activating group, facilitating nucleophilic aromatic substitution (SNAr) reactions where the nitro group is displaced. nih.govacs.org This is particularly evident in intramolecular reactions. For instance, 2-(2-nitrophenyl)-1H-benzimidazoles that have an N-pendant alkoxide can undergo high-yielding intramolecular SNAr of the nitrite. nih.govacs.org This process occurs under mild conditions, such as in dimethylformamide (DMF) at room temperature. nih.govacs.org

This intramolecular cyclization leads to the formation of novel tetracyclic skeletons. acs.org For example, the reaction of an alcohol derivative of 2-(2-nitrophenyl)-1H-benzimidazole with sodium hydride in DMF, followed by the addition of a dihalide, can result in the formation of a seven-membered cyclic ether. acs.org The benzimidazole ring's ability to activate the nitro group for SNAr reactions has been utilized to develop methods for preparing structurally complex heterocyclic systems. nih.govacs.org

| Reactant | Conditions | Product | Yield | Reference |

| This compound with N-pendant alkoxide | DMF, room temperature | Tetracyclic ether | High | nih.govacs.org |

| Alcohol derivative of this compound, NaH, 1,8-dibromooctane | DMF | 6,7-dihydro-5-oxa-7a,12-diazadibenzo[a,e]azulene skeleton | Excellent | acs.org |

Reductive Transformations to Amino Derivatives

The nitro group of this compound can be readily reduced to an amino group, a key transformation for the synthesis of various functionalized benzimidazoles. rsc.orgniscpr.res.in This reduction is a critical step in tandem reactions that lead to more complex heterocyclic systems. rsc.org

A variety of reducing agents can be employed for this transformation. Common methods include catalytic hydrogenation using reagents like palladium on carbon, or the use of metals in acidic media. wikipedia.org For instance, a zinc/water-mediated reductive cyclization process has been developed for the one-pot synthesis of 5,6-dihydrobenzo niscpr.res.innih.govimidazo[1,2-c]quinazolines from 2-(2-nitrophenyl)-1H-benzimidazoles and aldehydes. rsc.org In this reaction, the nitro group is first reduced to an amine, which then participates in a subsequent cyclization. rsc.org Other effective reducing systems include zinc powder with hydrazine (B178648) glyoxylate (B1226380) or magnesium powder with hydrazine glyoxylate, which offer a rapid and simple method for reducing aromatic nitro compounds to their corresponding amines. niscpr.res.in Tin(II) chloride (SnCl2) is another inexpensive and effective reagent for this reduction, often used in tandem reactions. acs.org

| Reducing Agent/System | Substrate | Product | Key Features | Reference |

| Zn/H2O | 2-(2-nitrophenyl)-1H-benzimidazoles and aldehydes | 5,6-dihydrobenzo niscpr.res.innih.govimidazo[1,2-c]quinazolines | One-pot tandem reductive cyclization | rsc.org |

| Zinc powder/hydrazine glyoxylate | Aromatic nitro compounds | Aromatic amines | Rapid, simple, good yield | niscpr.res.in |

| Magnesium powder/hydrazine glyoxylate | Aromatic nitro compounds | Aromatic amines | Rapid, simple, good yield | niscpr.res.in |

| SnCl2/i-PrOH | 2-nitro-N-phenylbenzenesulfonamide | 1-(phenylsulfonyl)-1H-benzimidazole derivatives | Tandem reduction, condensation | acs.org |

Benzimidazole Ring Reactivity

The benzimidazole ring itself possesses distinct electrophilic and nucleophilic sites, influencing its participation in various reactions.

Electrophilic and Nucleophilic Sites based on MEP

The reactivity of the benzimidazole ring can be understood by examining its Molecular Electrostatic Potential (MEP). The benzimidazole structure contains two different types of nitrogen atoms: N1, which is pyrrole-like and considered π-excessive, and N3, which is pyridine-like and π-deficient. chemicalbook.com This difference in electron density makes position 2 of the benzimidazole ring prone to nucleophilic attack. chemicalbook.com Conversely, positions 4, 5, 6, and 7 on the benzene (B151609) portion of the ring are π-excessive and therefore susceptible to electrophilic substitution reactions. chemicalbook.com

Condensation and Cyclization Pathways

The benzimidazole ring system is a versatile scaffold for condensation and cyclization reactions, often following the initial reduction of the nitro group. rsc.orgnih.gov The synthesis of this compound itself typically involves the condensation of o-phenylenediamine (B120857) with 2-nitrobenzaldehyde (B1664092). nih.govnih.gov

Further transformations can lead to fused heterocyclic systems. For example, the reductive cyclization of 2-(2-nitrophenyl)-1H-benzimidazoles with aldehydes, mediated by zinc in water, yields 5,6-dihydrobenzo niscpr.res.innih.govimidazo[1,2-c]quinazolines. rsc.org Another example is the SnCl2-promoted tandem reaction of nitriles with N-(2-nitrophenyl)benzenesulfonamide, which involves reduction, ammonolysis, condensation, and deamination to form 1-(phenylsulfonyl)-1H-benzimidazole derivatives. acs.org These reactions highlight the utility of the benzimidazole core in constructing complex polycyclic molecules. rsc.orgacs.org

Mechanistic Insights into Reaction Pathways

Understanding the mechanisms of these reactions is crucial for controlling the outcomes and designing new synthetic routes.

The intramolecular SNAr of the nitro group is a key mechanistic step in the formation of cyclic ethers from N-pendant alkoxides of this compound. nih.govacs.org The benzimidazole ring activates the nitro group, making the aromatic carbon to which it is attached sufficiently electrophilic for attack by the internal nucleophile (the alkoxide). acs.org

In tandem reductive cyclization reactions, the mechanism typically begins with the reduction of the nitro group to an amine. rsc.org In the case of the Zn/H2O mediated reaction with aldehydes, the newly formed amino group then undergoes a condensation reaction with the aldehyde to form an imine intermediate. rsc.org This is followed by an intramolecular cyclization and subsequent aromatization to afford the final quinazoline (B50416) product. rsc.org

Similarly, the SnCl2-promoted synthesis of 1-(phenylsulfonyl)-1H-benzimidazoles from N-(2-nitrophenyl)benzenesulfonamide and nitriles proceeds through a tandem sequence. acs.org The proposed mechanism involves the reduction of the nitro group to an amine, followed by ammonolysis of the nitrile, condensation of the resulting species, and a final deamination step to yield the benzimidazole derivative. acs.org These multi-step, one-pot reactions provide an efficient pathway to complex heterocyclic structures. rsc.orgacs.org

Intermediates and Transition States

The synthesis of this compound from o-phenylenediamine and 2-nitrobenzaldehyde proceeds through a multi-step mechanism involving distinct intermediates and transition states. The generally accepted pathway involves the initial formation of a Schiff base, followed by an intramolecular cyclization.

The primary intermediate in this reaction is the Schiff base, formed by the condensation of one of the primary amino groups of o-phenylenediamine with the aldehyde group of 2-nitrobenzaldehyde. nih.gov This imine intermediate, N-(2-nitrobenzylidene)benzene-1,2-diamine, is a crucial species that sets the stage for the subsequent ring-closing step. nih.gov The formation of this intermediate involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. nih.gov

The subsequent and rate-determining step is the intramolecular cyclization of the Schiff base to form the five-membered imidazole (B134444) ring. nih.gov This process involves the nucleophilic attack of the second amino group of the phenylenediamine moiety on the imine carbon. This attack proceeds through a high-energy transition state where the new carbon-nitrogen bond is partially formed. Following the cyclization, a molecule of water is eliminated to yield the aromatic benzimidazole ring. The presence of the electron-withdrawing nitro group on the phenyl ring can influence the stability of the intermediates and the energy of the transition states. nih.gov

In some synthetic variations, such as reductive cyclization starting from 2-nitroaniline (B44862), different intermediates are proposed. For instance, the reduction of the nitro group to an amine is the initial step, followed by reaction with the aldehyde and subsequent cyclization. pcbiochemres.com Another pathway involves the electrochemical reduction of N-(2-nitrophenyl)pyridinium salts, which form anilines that then undergo intramolecular cyclization to furnish the benzimidazole core. acs.org

Table 1: Key Intermediates in the Synthesis of this compound

| Intermediate Name | Chemical Structure | Role in Reaction |

| N-(2-nitrobenzylidene)benzene-1,2-diamine | Schiff base formed from o-phenylenediamine and 2-nitrobenzaldehyde | Precursor to intramolecular cyclization nih.gov |

| Protonated Schiff base | The Schiff base with a protonated imine nitrogen | Activated intermediate for nucleophilic attack |

| Dihydrobenzimidazole derivative | The non-aromatic cyclic intermediate formed after ring closure | Precursor to the final aromatic product after dehydration |

Role of Catalysts in Reaction Kinetics

Acid Catalysis: Acid catalysts, such as phosphoric acid or hydrochloric acid, are commonly used to accelerate the condensation reaction. rsc.orgorganic-chemistry.org The catalyst protonates the carbonyl oxygen of 2-nitrobenzaldehyde, increasing the electrophilicity of the carbonyl carbon. This enhancement makes the initial nucleophilic attack by o-phenylenediamine more rapid. The acid also facilitates the dehydration step that leads to the formation of the Schiff base intermediate and the final aromatization of the benzimidazole ring. nih.gov The use of phosphoric acid has been shown to be an effective and environmentally friendly option, promoting the reaction under mild thermal conditions with short reaction times and high yields. rsc.org

Metal Catalysis: A variety of metal-based catalysts have been developed for the synthesis of benzimidazole derivatives, often enabling the reaction under milder conditions or through alternative pathways.

Zinc (Zn): Zinc powder, in conjunction with reagents like sodium bisulfite (NaHSO3), can be used for a one-pot reductive cyclocondensation of 2-nitroaniline and an aldehyde. pcbiochemres.com In this case, the catalyst facilitates the reduction of the nitro group to an amine, which then condenses with the aldehyde and cyclizes. This method is noted for its efficiency, use of inexpensive reagents, and simple workup. pcbiochemres.com

Copper (Cu): Copper complexes have demonstrated catalytic activity in the synthesis of benzimidazoles. nih.gov Heterogeneous catalysts, such as copper immobilized on nanosilica, have been shown to be effective and reusable, promoting the condensation of o-phenylenediamine with various aldehydes. doi.org

Nickel (Ni): Nickel-based nanocomposites have been utilized as catalysts for preparing benzimidazole derivatives. researchgate.net These catalysts can be effective at room temperature, offering the advantages of short reaction times and high product yields. researchgate.net Studies have shown that when using a nickel-based catalyst, benzaldehydes with electron-donating groups tend to result in lower product yields. doi.org

Palladium (Pd): Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, have been used to synthesize more complex derivatives of this compound. researchgate.net

Iron (Fe): Iron catalysts, like ferric chloride (FeCl3), have been employed in the oxidative coupling of o-phenylenediamines with aldehydes to form 1,2-disubstituted benzimidazoles. researchgate.net

The choice of catalyst directly impacts the kinetics by lowering the activation energy of key steps, such as the initial condensation, the cyclization, or, in reductive pathways, the reduction of the nitro group. The efficiency of these catalytic systems often depends on factors like the nature of the metal, the supporting material in heterogeneous catalysts, and the specific reaction conditions. doi.orgresearchgate.net

Table 2: Comparison of Catalytic Systems for Benzimidazole Synthesis

| Catalyst Type | Example | Reaction Conditions | Role in Kinetics |

| Acid Catalyst | Phosphoric Acid (H₃PO₄) | Methanol, thermal conditions | Protonates aldehyde, accelerating nucleophilic attack and dehydration rsc.orgrsc.org |

| Reducing Agent/Catalyst | Zinc (Zn) / NaHSO₃ | Water, 100°C | Facilitates one-pot reductive cyclocondensation from 2-nitroaniline pcbiochemres.com |

| Heterogeneous Catalyst | Ni/TCH@SBA-15 | Room temperature | Enables efficient synthesis with short reaction times and high yields researchgate.net |

| Heterogeneous Catalyst | Cu(II)@nSiO₂ | Ethanol at room temperature or solvent-free at 80°C | Provides a stable and reusable catalytic surface for condensation doi.org |

| Cross-Coupling Catalyst | Palladium (Pd) | Varies (e.g., Suzuki, Buchwald-Hartwig conditions) | Used for synthesizing complex derivatives, not the core formation itself researchgate.net |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for the structural elucidation of 2-(2-Nitrophenyl)-1H-benzimidazole, offering precise information about the atomic connectivity and chemical environment of the hydrogen and carbon atoms. While comprehensive experimental data for this specific isomer is not widely published, the expected spectral features can be predicted based on the known spectra of closely related benzimidazole (B57391) derivatives, such as its 3-nitro and 4-nitro isomers, and other 2-substituted benzimidazoles.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzimidazole ring system and the 2-nitrophenyl substituent. The N-H proton of the imidazole (B134444) ring typically appears as a broad singlet at a downfield chemical shift (δ > 12 ppm) in a solvent like DMSO-d₆, due to hydrogen bonding and its acidic nature.

The four protons of the benzimidazole's benzene (B151609) ring (positions 4, 5, 6, and 7) generally appear as a complex multiplet system in the aromatic region (approximately δ 7.2-7.8 ppm). Protons H-4 and H-7 may be shifted slightly downfield compared to H-5 and H-6.

The four protons of the 2-nitrophenyl group are also expected in the aromatic region, typically between δ 7.6 and 8.3 ppm. The presence of the electron-withdrawing nitro group at the ortho position causes a significant downfield shift for the adjacent proton (H-3'). The protons on this ring are expected to exhibit complex splitting patterns (doublets, triplets, or combinations thereof) due to spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | > 12.0 | Broad Singlet |

| Benzimidazole H-4/H-7 | ~7.7-7.8 | Multiplet |

| Benzimidazole H-5/H-6 | ~7.3-7.5 | Multiplet |

| Nitrophenyl H-3' | ~8.2-8.3 | Doublet |

| Nitrophenyl H-4'/H-5'/H-6' | ~7.6-7.9 | Multiplet |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, 13 distinct signals are expected, although some aromatic signals may overlap. The C-2 carbon of the benzimidazole ring, bonded to two nitrogen atoms and the nitrophenyl group, is characteristically shifted downfield to approximately δ 145-150 ppm. The carbon atom of the nitrophenyl ring attached to the nitro group (C-2') would also be significantly downfield. Aromatic carbons typically resonate in the δ 110-150 ppm range. The PubChem database indicates the existence of a ¹³C NMR spectrum for this compound, confirming its characterization nih.gov.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Benzimidazole C-2 | 145 - 150 |

| Benzimidazole C-3a/C-7a | 135 - 144 |

| Benzimidazole C-4/C-7 | 120 - 125 |

| Benzimidazole C-5/C-6 | 112 - 120 |

| Nitrophenyl C-1' | ~128 - 132 |

| Nitrophenyl C-2' | ~148 - 150 |

| Nitrophenyl C-3'/C-4'/C-5'/C-6' | 124 - 134 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several key absorption bands. For related compounds like 2-(2-chlorophenyl)-1H-benzimidazole, characteristic peaks include a C=N stretch around 1623 cm⁻¹ and an N-H stretch around 3433 cm⁻¹ rsc.org. The introduction of a nitro group is expected to add strong, characteristic absorption bands.

Key expected vibrational frequencies include:

N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹, characteristic of the imidazole N-H group involved in intermolecular hydrogen bonding.

Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.

C=N and C=C Stretching: Strong absorptions in the 1630-1450 cm⁻¹ region corresponding to the C=N of the imidazole ring and C=C stretching vibrations of the aromatic rings.

NO₂ Stretching: Two strong and distinct bands are characteristic of the nitro group: an asymmetric stretching vibration typically around 1550-1520 cm⁻¹ and a symmetric stretching vibration around 1360-1330 cm⁻¹. For the related 2-(4-nitrophenyl)-1H-benzimidazole, these are observed at 1516 cm⁻¹ and 1338 cm⁻¹, respectively rsc.org.

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3400 - 3200 (broad) |

| Aromatic C-H | Stretching | > 3000 |

| C=N (Imidazole) | Stretching | ~1625 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| NO₂ | Asymmetric Stretch | 1550 - 1520 (strong) |

| NO₂ | Symmetric Stretch | 1360 - 1330 (strong) |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems like this compound. The UV-visible spectra of benzimidazole and its derivatives are generally characterized by multiple absorption bands semanticscholar.org. The core benzimidazole structure itself shows characteristic absorptions, which are modified by the presence of the 2-nitrophenyl substituent semanticscholar.orgnist.govresearchgate.net.

Absorption Maxima and Solvatochromic Effects

The electronic spectrum of this compound is expected to display intense absorption bands in the UV region, corresponding to π → π* electronic transitions within the conjugated benzimidazole and nitrophenyl ring systems. For comparison, the parent 1H-benzimidazole exhibits absorption maxima around 243 nm, 274 nm, and 281 nm in cyclohexane. The addition of a conjugated substituent typically causes a bathochromic (red) shift to longer wavelengths.

Isosbestic Point Analysis

An isosbestic point is a specific wavelength at which the total absorbance of a sample does not change during a chemical reaction or a physical change, such as a change in pH. It indicates the presence of two interconverting species in equilibrium with each other, where both species have the same molar absorptivity at that particular wavelength.

For this compound, an isosbestic point could potentially be observed during acid-base titration experiments. The benzimidazole ring system can be protonated or deprotonated. By systematically varying the pH of a solution and recording the UV-Vis spectrum at each pH value, a set of overlapping spectra may be generated. If a clean equilibrium exists between the neutral form (B) and its protonated conjugate acid (BH⁺), an isosbestic point would be visible, confirming a simple two-state equilibrium. This type of analysis is crucial for determining the pKa value of the compound. Although specific experimental data demonstrating an isosbestic point for this molecule is not available in the cited literature, the technique remains a powerful method for studying its acid-base chemistry.

Mass Spectrometry (GC-MS, HRMS) for Molecular Ion Characterization

Mass spectrometry is a critical tool for confirming the identity and molecular mass of this compound. High-Resolution Mass Spectrometry (HRMS) offers a precise measurement of the molecule's mass, allowing for the determination of its elemental formula with high confidence. The compound has a molecular formula of C13H9N3O2. nih.gov

The exact mass, or monoisotopic mass, is a key piece of data obtained from HRMS. For this compound, the computed exact mass is 239.069476538 Da. nih.gov This value is crucial for distinguishing the compound from other molecules with the same nominal mass but different elemental compositions. The molecular weight, which is based on the weighted average of the natural abundances of the isotopes of the constituent elements, is calculated to be 239.23 g/mol . nih.gov These mass spectrometric data are fundamental for the unambiguous characterization of the compound in complex mixtures and for verifying the outcome of a chemical synthesis.

X-ray Diffraction Analysis for Solid-State Structures

The most precise structural information is obtained from single-crystal X-ray crystallography. A study published in Acta Crystallographica Section E detailed the crystal structure of this compound, revealing its key structural features. researchgate.net The analysis showed that the compound crystallizes in the orthorhombic system with the space group Pbca. researchgate.net

The crystal structure is organized as a two-dimensional network. This arrangement is stabilized by intermolecular hydrogen bonds, which are a significant feature of the crystal packing. researchgate.net The unit cell contains eight molecules (Z = 8). researchgate.net The precise dimensions of the unit cell and other crystallographic parameters have been determined, providing a complete picture of the solid-state structure. researchgate.net

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbca | researchgate.net |

| a (Å) | 7.806 (2) | researchgate.net |

| b (Å) | 9.901 (3) | researchgate.net |

| c (Å) | 29.307 (8) | researchgate.net |

| Volume (ų) | 2265.1 (11) | researchgate.net |

| Z (Molecules per unit cell) | 8 | researchgate.net |

| Calculated Density (Mg m⁻³) | 1.403 | researchgate.net |

| Radiation Type | Mo Kα | researchgate.net |

| Temperature (K) | 293 | researchgate.net |

| Final R-factor [I > 2σ(I)] | 0.044 | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Electrochemical Behavior and Analytical Methodology Development

Electrochemical Reduction of the Nitro Group

The presence of the reducible nitro group in the structure of 2-(2-nitrophenyl)-1H-benzimidazole allows for its electrochemical investigation. nih.gov The reduction of this group is the primary electrochemical process observed and has been studied using several voltammetric techniques.

Differential Pulse Voltammetry Studies

Differential pulse voltammetry (DPV) has been effectively employed to study the electrochemical reduction of this compound. nih.gov DPV, a sensitive electrochemical technique, combines a linear voltage ramp with small, superimposed voltage pulses. openaccesspub.org This method enhances the signal-to-noise ratio, making it suitable for analytical purposes. Studies using DPV on a glassy carbon electrode have demonstrated the electrochemical reduction of the nitro group in NB. nih.gov In some cases, two irreversible cathodic responses have been observed for 2-nitrophenylbenzimidazole derivatives. nih.gov The addition of DNA to a solution containing NB can cause a decrease in the electrochemical signal and a shift to more negative potentials, indicating an interaction between the molecule and DNA. nih.gov

Cyclic Voltammetry Investigations

Cyclic voltammetry (CV) is another key technique used to investigate the redox behavior of this compound. nih.govacs.org In CV, the potential is swept linearly to a set value and then reversed, providing information about the electrochemical processes. For 2-nitrophenylbenzimidazole derivatives, CV studies have revealed two irreversible cathodic responses over a wide pH range. nih.gov The electrochemical behavior of NB has been investigated at chemically modified electrodes, such as those with over-oxidized poly-1-naphthylamine, where the modified electrode showed a good effect on the electrochemical response of NB by preventing electrode surface fouling. conicet.gov.ar

Influence of pH and Ionic Strength on Redox Behavior

The electrochemical behavior of this compound is significantly influenced by the pH and ionic strength of the medium. The reduction of the nitro group is a pH-dependent process. nih.gov The interaction between NB and DNA has been shown to be electrostatic at low ionic strength. nih.gov However, at high concentrations of sodium chloride, only NB was able to interact, suggesting a change in the interaction mechanism. nih.gov

Development of Electrochemical Sensors and Biosensors

The electroactive nature of this compound has paved the way for the development of sensitive electrochemical sensors and biosensors for its detection. nih.govconicet.gov.ar

Electrode Modification Strategies (e.g., Carbon Nanotubes, DNA-modified electrodes)

To enhance the sensitivity and selectivity of detection, various electrode modification strategies have been explored. Glassy carbon electrodes modified with carbon nanotubes and DNA have been successfully used to determine the concentration of nitrocompounds like NB. nih.gov The electrochemical reduction of the nitrocompound adsorbed on the modified electrode serves as the analytical signal. nih.gov Another approach involves the use of a glassy carbon electrode modified with an electro-polymerized film of 1-naphtylamine, which is then over-oxidized. conicet.gov.ar This modification helps to prevent the fouling of the electrode surface by the reduction products of NB. conicet.gov.ar

Detection and Quantification Limit Assessment

The development of these modified electrodes has led to the establishment of sensitive analytical methods for this compound. Using a glassy carbon electrode modified with carbon nanotubes and DNA, a linear relationship was observed between the concentration of the nitrocompound and the electrode response in the range of 20 to 80 microM. nih.gov For a method employing a glassy carbon electrode modified with over-oxidized poly-1-naphthylamine, the detection and quantification limits for NB were found to be 5x10⁻⁷ M and 1.7x10⁻⁶ M, respectively. conicet.gov.ar Another study using differential pulse polarography reported detection and quantitation limits at the level of 1 x 10⁻⁷ mol L⁻¹ and 1 x 10⁻⁶ mol L⁻¹, respectively, for several 2-nitrophenylbenzimidazole derivatives. nih.gov

| Analytical Method | Electrode | Linear Range | Detection Limit | Quantification Limit | Ref |

| Differential Pulse Voltammetry | Glassy Carbon Electrode modified with Carbon Nanotubes and DNA | 20 - 80 µM | µM range | µM range | nih.gov |

| Square-Wave Voltammetry | Glassy Carbon Electrode modified with over-oxidized poly-1-naphthylamine | 2x10⁻⁶ - 5x10⁻⁵ M | 5x10⁻⁷ M | 1.7x10⁻⁶ M | conicet.gov.ar |

| Differential Pulse Polarography | Dropping Mercury Electrode | Not Specified | 1x10⁻⁷ mol L⁻¹ | 1x10⁻⁶ mol L⁻¹ | nih.gov |

Applications in Advanced Materials Science

Integration into Novel Material Systems

The structural and electronic characteristics of 2-(2-Nitrophenyl)-1H-benzimidazole and its derivatives make them suitable for integration into various material systems. nih.gov In the field of coordination chemistry, these compounds can act as ligands, forming stable complexes with transition metals. nih.gov This ability to coordinate with metal ions is fundamental to the creation of extended network structures like coordination polymers and metal-organic frameworks (MOFs). The resulting materials have potential uses in catalysis, gas storage, and separation technologies.

Furthermore, the benzimidazole (B57391) core is a key component in the development of luminescent materials. By modifying the substituents on the benzimidazole ring, the inherent fluorescence of the molecule can be fine-tuned, opening up possibilities for designing new fluorescent probes and sensors. rsc.org

Fluorescent Chemical Sensor Development

Benzimidazole derivatives are widely explored for their potential as fluorescent chemosensors. rsc.orgrsc.org The development of these sensors often relies on photophysical phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE).

The photophysical properties of benzimidazole derivatives are central to their function as fluorescent sensors. For instance, the related compound 2-(2'-hydroxyphenyl)benzimidazole (HPBI) and its analogs exhibit dual fluorescence emission due to the ESIPT process, which involves the transfer of a proton from the hydroxyl group to the imidazole (B134444) nitrogen in the excited state. nih.govchemistrymag.org This results in a large Stokes shift, which is the difference between the absorption and emission wavelengths. nih.govresearchgate.net

The fluorescence of these compounds can be modulated by their environment and by the presence of specific analytes. For example, the binding of metal cations can disrupt the ESIPT process, leading to a decrease in the keto emission and an increase in the enol fluorescence. rsc.orgnih.gov This ratiometric response allows for more precise detection of the target analyte. rsc.org

| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Key Feature |

|---|---|---|---|---|

| 2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP) | - | 542 (ESIPT emission) | - | Quenched by Cu2+, ratiometric response with Zn2+ (new peak at 462 nm) rsc.org |